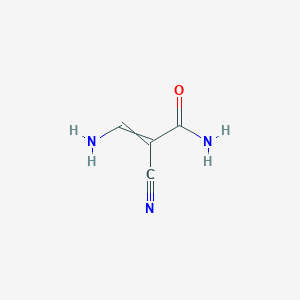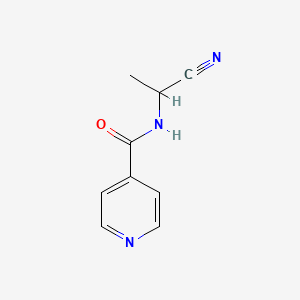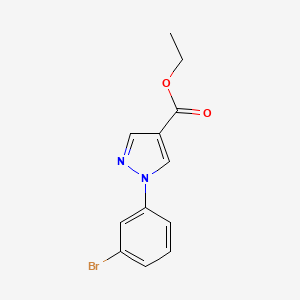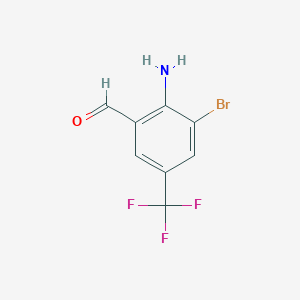
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE
Descripción general
Descripción
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxyimino group attached to an indan ring, along with a pyridinyl group and an ethane-1,2-dione moiety. Its complex structure makes it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indan and pyridinyl precursors. The methoxyimino group is introduced through a reaction with methoxyamine, and the final compound is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Aplicaciones Científicas De Investigación
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE can be compared with other similar compounds, such as:
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione: A closely related compound with similar structural features.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with a pyridinyl group and ethane moiety
Propiedades
Número CAS |
405554-66-7 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3 |
Clave InChI |
GUPVAYODPWPSIM-UHFFFAOYSA-N |
SMILES canónico |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)
![N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide](/img/structure/B8565618.png)






![3-[4-(2-Butynyloxy)phenylsulfonylamino]propanehydroximic acid](/img/structure/B8565657.png)

